molecular formula C21H18BrN5O2S B2470605 N-(4-bromophenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide CAS No. 1251617-71-6

N-(4-bromophenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide

Cat. No.: B2470605
CAS No.: 1251617-71-6
M. Wt: 484.37
InChI Key: DSRXSRBPSRAVNK-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a complex organic compound that belongs to the class of triazolopyrazines This compound is characterized by the presence of a bromophenyl group, a dimethylphenylsulfanyl group, and a triazolopyrazine core

Properties

IUPAC Name

N-(4-bromophenyl)-2-[8-(2,4-dimethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN5O2S/c1-13-3-8-17(14(2)11-13)30-20-19-25-27(21(29)26(19)10-9-23-20)12-18(28)24-16-6-4-15(22)5-7-16/h3-11H,12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRXSRBPSRAVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide typically involves multiple steps. One common approach is the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by the reduction of the corresponding ketone . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Unfortunately, the available search results do not provide specific applications, comprehensive data tables, or well-documented case studies for the compound "N-(4-bromophenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide." However, the search results do offer some related information regarding the compound and similar compounds:

  • Basic Information on the Compound
    • Names and Identifiers The PubChem entry for this compound provides several names and identifiers, including its IUPAC name, InChI string, InChIKey, SMILES notation, and other synonyms .
    • Molecular Formula and Weight The molecular formula of the compound is C21H18BrN5O2S, with a molecular weight of 484.4 g/mol .
    • Synonyms Several synonyms for the compound are listed, including 1251613-41-8, N-(2-bromophenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide, and others .
  • Similar Compounds and Their Applications
    • Triazole Derivatives Research indicates that fused heterocyclic 1,2,4-triazoles possess interesting biological properties . A series of new 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines 4 has been synthesized and tested in vitro for antimicrobial activity .
    • Pyrazole Derivatives Studies discuss the synthesis of pyrazole-based 1,3,4-oxadiazole derivatives and their xanthine oxidase inhibitory activity . Several 3,4-diaryl-1H-pyrazoles derivatives were designed and synthesized and evaluated for antifungal activity against five phytopathogenic fungi .
    • Thiazole Derivatives Thiazole-bearing molecules have potential antibacterial activity .
  • Other Related Compounds
    • The compound 2-{[3-(4-BROMOPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDROBENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}-N-(2,4-DIMETHYLPHENYL)ACETAMIDE is mentioned as a related compound .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide involves its interaction with specific molecular targets. The triazolopyrazine core can interact with enzymes or receptors, potentially inhibiting their activity. The bromophenyl and dimethylphenylsulfanyl groups may enhance the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromophenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is unique due to its specific combination of functional groups and the triazolopyrazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-(4-bromophenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C18H19BrN4OS
  • Molecular Weight : 412.34 g/mol

The structure features a bromophenyl group, a triazole moiety, and a sulfanyl group attached to a dimethylphenyl ring. This unique combination suggests potential interactions with various biological targets.

Anticancer Activity

Research indicates that compounds containing triazole and sulfanyl groups often exhibit significant anticancer properties. For instance, studies have shown that similar triazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Case Study: Triazole Derivatives

A study on triazole-based compounds demonstrated that they could effectively inhibit the growth of several cancer cell lines. The compound's effectiveness was attributed to its ability to induce oxidative stress and activate apoptotic pathways in cancer cells .

Antimicrobial Activity

Triazoles are known for their antimicrobial properties. The compound has been evaluated for its antibacterial and antifungal activities against various pathogens.

Research Findings

In vitro studies revealed that related triazole compounds exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of DNA synthesis or disruption of cell membrane integrity .

Anti-inflammatory Effects

Compounds with similar structural features have also been reported to possess anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Experimental Evidence

In animal models, certain triazole derivatives showed reduced inflammation markers in tissues following induced inflammatory responses. This suggests potential therapeutic applications for inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Bromophenyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.
  • Sulfanyl Group : Contributes to increased electron density, facilitating interactions with enzymes.
  • Triazole Moiety : Provides structural rigidity and enhances biological activity through multiple binding sites.

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